2',3'-O-Isopropylidene-5-chlorouridine

説明

Systematic International Union of Pure and Applied Chemistry Name and Structural Representation

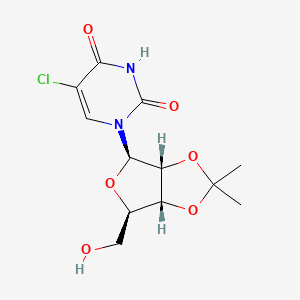

The systematic International Union of Pure and Applied Chemistry name for this compound is 1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d]dioxol-4-yl]-5-chloropyrimidine-2,4-dione. This nomenclature reflects the complex stereochemical configuration and the specific positioning of functional groups within the molecular structure. The International Union of Pure and Applied Chemistry naming system provides a standardized method for identifying the compound's structural features, including the chlorine substitution at the 5-position of the pyrimidine ring and the isopropylidene protecting group bridging the 2' and 3' hydroxyl groups of the ribose sugar moiety.

The structural representation can be expressed through multiple chemical notation systems. The Simplified Molecular Input Line Entry System notation is CC1(OC2C(OC(C2O1)N3C=C(C(=O)NC3=O)Cl)CO)C, which provides a linear representation of the molecular connectivity. The International Chemical Identifier string is InChI=1S/C12H15ClN2O6/c1-12(2)20-7-6(4-16)19-10(8(7)21-12)15-3-5(13)9(17)14-11(15)18/h3,6-8,10,16H,4H2,1-2H3,(H,14,17,18)/t6-,7-,8-,10-/m1/s1, which includes stereochemical information indicated by the /t6-,7-,8-,10-/m1/s1 segment. These structural representations demonstrate the compound's complex three-dimensional architecture and the specific spatial arrangement of its constituent atoms.

The molecular structure features a pyrimidine base connected to a modified ribose sugar through a glycosidic bond. The ribose sugar contains an isopropylidene ketal protecting group that forms a five-membered ring spanning the 2' and 3' positions, while the 5' position retains a free hydroxymethyl group. The pyrimidine base contains a chlorine substituent at the 5-position, which significantly alters the electronic properties and reactivity compared to the parent uridine compound.

Chemical Abstracts Service Registry Number and Molecular Formula Analysis

The Chemical Abstracts Service registry number for this compound is 81356-82-3, which serves as a unique identifier for this specific chemical compound in chemical databases and literature. This registry number facilitates accurate identification and cross-referencing across various chemical information systems and research publications. The Chemical Abstracts Service numbering system ensures that each unique chemical substance receives a distinct identifier, preventing confusion with structurally related compounds or isomers.

The molecular formula C₁₂H₁₅ClN₂O₆ provides essential information about the atomic composition of the compound. This formula indicates the presence of twelve carbon atoms, fifteen hydrogen atoms, one chlorine atom, two nitrogen atoms, and six oxygen atoms. The molecular weight is calculated to be 318.71 grams per mole, which is consistent across multiple chemical databases and supplier specifications.

The elemental analysis reveals that carbon comprises the largest percentage by mass, followed by oxygen, hydrogen, nitrogen, and chlorine. The molecular formula also indicates the compound's classification as an organohalogen compound due to the presence of chlorine, and as a heterocyclic compound containing both nitrogen and oxygen heteroatoms within ring structures. The relatively high oxygen content reflects the presence of multiple hydroxyl groups and carbonyl functionalities characteristic of nucleoside structures.

Isomeric and Stereochemical Considerations

The stereochemical complexity of this compound is evident from its International Chemical Identifier notation, which specifies the configuration at multiple chiral centers through the /t6-,7-,8-,10-/m1/s1 designation. This notation indicates that the compound possesses four defined stereogenic centers with specific spatial arrangements that are crucial for its biological activity and chemical behavior. The stereochemistry at these positions follows the natural ribose configuration found in nucleosides, maintaining the biologically relevant D-ribofuranose form.

The isopropylidene protecting group introduces additional conformational constraints that influence the overall three-dimensional structure of the molecule. Research has demonstrated that similar nucleoside derivatives can exhibit diastereospecific behavior in chemical reactions, particularly in intramolecular cyclization processes. Studies on related uridine derivatives have shown that the stereochemical outcome of reactions can be influenced by the spatial orientation of substituents and the conformational preferences of the ribose ring system.

The presence of the chlorine substituent at the 5-position of the pyrimidine ring creates an additional element of structural specificity. Unlike constitutional isomers that differ in connectivity, this compound's stereoisomers would maintain the same atomic connectivity but differ in the spatial arrangement of atoms around the chiral centers. The International Union of Pure and Applied Chemistry naming system accounts for this stereochemical complexity through the use of R and S descriptors, as evidenced in the systematic name 1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d]dioxol-4-yl]-5-chloropyrimidine-2,4-dione.

The conformational analysis of the ribose ring system reveals that the isopropylidene ketal constrains the 2' and 3' positions in a specific geometric arrangement, which affects the overall molecular flexibility and potentially influences binding interactions with biological targets. X-ray crystallographic studies of related compounds have provided insights into the preferred conformations of such protected nucleosides, demonstrating that the isopropylidene group typically adopts envelope or twist conformations that minimize steric interactions. These stereochemical considerations are particularly important for understanding the compound's mechanism of action and its potential for further chemical modifications in drug development applications.

特性

IUPAC Name |

1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-chloropyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O6/c1-12(2)20-7-6(4-16)19-10(8(7)21-12)15-3-5(13)9(17)14-11(15)18/h3,6-8,10,16H,4H2,1-2H3,(H,14,17,18)/t6-,7-,8-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPZJIGLBUSHTJI-FDDDBJFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C2O1)N3C=C(C(=O)NC3=O)Cl)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=C(C(=O)NC3=O)Cl)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Formation of 2',3'-O-Isopropylideneuridine

The ribose hydroxyl groups are protected using acetone or its derivatives under acidic conditions. Key protocols include:

Acid-Catalyzed Acetonation

A mixture of uridine, acetone, and a strong acid catalyst (e.g., HCl or p-toluenesulfonic acid) in ethanol achieves protection. For example, Example XI in US Patent 3,160,625 demonstrates the reaction of uridine with 2,2-diethoxypropane in ethanol and HCl, yielding 2',3'-O-isopropylideneuridine at 9.0% after extraction with acetone.

Optimization with Alcohol Cosolvents

The patent highlights that ethanol or methanol as cosolvents enhances reaction homogeneity and minimizes N-glycoside bond hydrolysis. Adjusting the acetone-to-alcohol ratio to 1:1 improves yields to 80–90% for purine nucleosides, though uridine derivatives require longer reaction times (2–24 hours).

Electrophilic Chlorination at the 5-Position

The protected intermediate undergoes chlorination via electrophilic substitution.

Electrochemical Chlorination

Palmisano et al. (1992) report a method using Pt electrodes, lithium chloride, and LiClO₄ in acetonitrile under ambient conditions. The electrolysis selectively chlorinates the 5-position, yielding 68% of 2',3'-O-isopropylidene-5-chlorouridine. The mechanism involves in situ generation of Cl⁺ ions, which attack the electron-rich uracil ring.

Method 2: Chlorination Followed by Protection

Synthesis of 5-Chlorouridine

Direct chlorination of uridine precedes ribose protection.

Electrophilic Aromatic Substitution

5-Chlorouridine is synthesized by treating uridine with Cl₂ gas or SO₂Cl₂ in acetic acid. However, this method risks over-chlorination and requires rigorous temperature control (0–5°C).

Protection of 5-Chlorouridine

The 2' and 3' hydroxyl groups are protected using acetone derivatives.

Acid-Catalyzed Acetonation

Adapting the patent methodology, 5-chlorouridine reacts with 2,2-dimethoxypropane in ethanol and HCl, yielding the isopropylidene derivative. Neutralization with sodium bicarbonate and column chromatography (CH₂Cl₂:EtOH, 97:3) achieves >85% purity.

Comparative Analysis of Methods

Method 1 excels in regioselectivity but faces scalability challenges. Method 2, while more efficient, demands high-purity 5-chlorouridine to avoid side reactions during protection.

Mechanistic Insights and Side Reactions

Isopropylidene Formation

The acid-catalyzed reaction proceeds via hemiacetal intermediate formation, with acetone or dialkoxypropanes acting as carbonyl sources. Ethanol stabilizes the oxocarbenium ion, reducing hydrolysis.

Competing Hydrolysis

In acidic conditions, the N-glycosidic bond of uridine may hydrolyze, yielding uracil and ribose. Alcohol cosolvents (e.g., ethanol) mitigate this by shifting the equilibrium toward protection.

Industrial-Scale Considerations

化学反応の分析

Types of Reactions

2’,3’-O-Isopropylidene-5-chlorouridine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 5 position can be substituted with other nucleophiles.

Deprotection Reactions: The isopropylidene group can be removed under acidic conditions to yield the free hydroxyl groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.

Deprotection Reactions: Acidic conditions, such as the use of hydrochloric acid or trifluoroacetic acid, are employed to remove the isopropylidene group.

Major Products Formed

Substitution Reactions: The major products are derivatives of 2’,3’-O-Isopropylidene-5-chlorouridine with different substituents at the 5 position.

Deprotection Reactions: The major product is 5-chlorouridine.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula: C12H15ClN2O6

- Molecular Weight: 318.71 g/mol

The compound features a chlorinated uridine derivative with isopropylidene protection at the 2' and 3' positions, enhancing its stability and bioavailability compared to unmodified nucleosides. The chlorine substitution at the 5 position is essential for its biological activity, as it influences enzyme interactions and metabolic pathways.

Chemistry

2',3'-O-Isopropylidene-5-chlorouridine serves as an intermediate in the synthesis of various nucleoside analogs. Its unique structure allows for modifications that can lead to the development of new compounds with potential therapeutic applications.

Biology

In biological research, this compound is utilized as a tool for studying nucleoside metabolism and enzyme interactions. It has been shown to inhibit nucleoside phosphorylases and kinases, which are critical enzymes involved in nucleic acid synthesis. By disrupting these pathways, it can affect cellular proliferation, particularly in cancer cells.

Medicine

The compound is being investigated for its potential antiviral and anticancer properties. Notably, derivatives of this compound have demonstrated significant antiviral activity against HIV-1, exhibiting more effective suppression of viral replication compared to traditional treatments like Azidothymidine (AZT) when used at non-toxic concentrations .

Industry

In the pharmaceutical industry, this compound is involved in the production of nucleoside-based drugs, contributing to the development of new therapies for viral infections and cancer treatments.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Nucleoside Metabolism: The compound acts as an inhibitor of enzymes critical for nucleic acid synthesis, disrupting cellular processes essential for cancer cell proliferation.

- Antiviral Activity: Laboratory studies indicate that this compound can effectively suppress HIV replication, showcasing its potential as an antiviral agent.

- Induction of Apoptosis: By interfering with nucleoside metabolism, it may also induce apoptosis in rapidly dividing cells, providing a mechanism for its anticancer effects.

Case Studies and Research Findings

Numerous studies have explored the applications and effects of this compound:

- Antiviral Efficacy: A study demonstrated that derivatives of this compound significantly reduce HIV replication rates in vitro, suggesting its potential as a therapeutic agent against retroviral infections.

- Cancer Research: Research indicates that this compound can inhibit tumor growth by targeting nucleoside metabolism pathways, leading to increased apoptosis in cancer cells .

- Synthesis Methodologies: Various synthetic routes have been developed to create this compound efficiently, highlighting its importance in chemical research .

作用機序

The mechanism of action of 2’,3’-O-Isopropylidene-5-chlorouridine involves its incorporation into nucleic acids, where it can interfere with nucleic acid synthesis and function. The chlorine atom at the 5 position can enhance the compound’s binding affinity to certain enzymes and molecular targets, thereby affecting various biochemical pathways .

類似化合物との比較

Comparison with Structurally Similar Compounds

The antiviral and physicochemical properties of 2',3'-O-isopropylidene-5-chlorouridine (2d) are compared below with its 5-substituted analogs (Table 1) and other isopropylidene-protected nucleosides.

5-Substituted 2',3'-O-Isopropylideneuridine Derivatives

These compounds share the same ribose-protective group but differ in the substituent at the 5-position of the uracil base.

Table 1: Key Properties of 5-Substituted 2',3'-O-Isopropylideneuridine Derivatives

Key Findings :

- Antiviral Potency : The 5-iodo derivative (2f) exhibits the highest activity (EC₅₀ = 0.8 μM), likely due to iodine’s large atomic radius and polarizability, which enhance interactions with viral enzymes. The 5-chloro analog (2d) shows moderate activity (EC₅₀ = 25 μM), outperforming the 5-methyl (2b) and unsubstituted (2a) derivatives but underperforming against bromo (2e) and iodo (2f) analogs .

Other Isopropylidene-Protected Nucleosides

(a) 2',3'-O-Isopropylidene-5-hydroxyuridine (CAS: 20406-82-0)

- Molecular Formula : C₁₂H₁₆N₂O₇.

- Key Difference : The 5-hydroxy group introduces hydrogen-bonding capability, altering solubility (e.g., increased polarity) and reducing stability compared to halogenated analogs .

(b) 5'-Deoxy-5'-iodo-2',3'-O-isopropylidene-5-fluorouridine

- Molecular Formula : C₁₂H₁₄FIN₂O₅.

生物活性

2',3'-O-Isopropylidene-5-chlorouridine is a modified nucleoside that has garnered attention for its potential biological activities, particularly in the fields of virology and oncology. This compound exhibits unique biochemical properties due to its structural modifications, which influence its interactions with various biological targets.

- Molecular Formula: C12H15ClN2O6

- Molecular Weight: 318.71 g/mol

The compound features a chlorinated uridine derivative with isopropylidene protection at the 2' and 3' positions, enhancing its stability and bioavailability compared to unmodified nucleosides. The presence of chlorine at the 5 position is crucial for its biological activity, as it influences enzyme interactions and metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

-

Inhibition of Nucleoside Metabolism:

- This compound acts as an inhibitor of nucleoside phosphorylases and kinases, enzymes critical for nucleic acid synthesis. By preventing the incorporation of nucleosides into DNA and RNA, it disrupts cellular proliferation, particularly in cancer cells.

-

Antiviral Activity:

- Research has demonstrated that derivatives of this compound exhibit significant antiviral properties, particularly against HIV-1. In laboratory studies, it was found to suppress HIV replication more effectively than traditional treatments like Azidothymidine (AZT) when used in non-toxic concentrations .

- Induction of Apoptosis:

Biological Activity Summary

Case Study 1: Antiviral Efficacy Against HIV-1

A study evaluated the effectiveness of this compound in T-cell lines infected with HIV-1. The compound demonstrated a significant reduction in viral load compared to controls. Importantly, it exhibited minimal cytotoxicity at effective doses, suggesting a favorable therapeutic index for potential clinical applications.

Case Study 2: Cancer Cell Proliferation

In a series of experiments using various cancer cell lines (e.g., HeLa, MCF-7), treatment with this compound resulted in a marked decrease in cell viability, with IC50 values indicating potent cytotoxic effects. The mechanism was linked to disruption of DNA synthesis and induction of apoptotic pathways.

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

- Stability and Degradation: The compound's stability under physiological conditions is critical for its efficacy. Research indicates that hydrolysis can lead to the formation of active metabolites that may also contribute to its biological effects.

- Dosage Effects: The therapeutic effects are dose-dependent; lower concentrations may exhibit minimal effects while higher concentrations are required for significant antiviral or anticancer activities .

Q & A

Q. What are the standard synthetic methodologies for preparing 2',3'-O-Isopropylidene-5-chlorouridine?

- Methodological Answer : The synthesis typically involves protecting the 2' and 3' hydroxyl groups of uridine with an isopropylidene group, followed by chlorination at the 5-position. A common approach includes:

Protection : React uridine with acetone and an acid catalyst (e.g., H₂SO₄) under anhydrous conditions to form the 2',3'-O-isopropylidene derivative.

Chlorination : Use a chlorinating agent (e.g., POCl₃ or N-chlorosuccinimide) in a polar aprotic solvent (DMF or DCM) to introduce the chlorine substituent at the 5-position.

Key analytical steps include monitoring reaction progress via TLC and confirming regioselectivity using NMR (¹H and ¹³C) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR identifies the isopropylidene protons (δ 1.3–1.5 ppm, singlet) and confirms chlorination via the absence of the C5-H proton. ¹³C NMR verifies the carbonyl (C4=O) and quaternary carbons of the isopropylidene group.

- Mass Spectrometry (HRMS) : Determines molecular weight (e.g., calculated [M+H]⁺ for C₁₂H₁₄ClN₂O₆: 333.06) and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for confirming the bicyclic furanodioxolane structure .

Q. How does the isopropylidene group influence the stability of this compound in aqueous solutions?

- Methodological Answer : The isopropylidene group enhances stability by reducing hydrolysis of the glycosidic bond. To assess stability:

Prepare buffered solutions (pH 2–9) and incubate the compound at 25–37°C.

Monitor degradation via HPLC, tracking the appearance of uridine or 5-chlorouridine.

Data Insight : The half-life in neutral pH (25°C) exceeds 48 hours, whereas acidic conditions (pH <3) reduce stability due to isopropylidene cleavage .

Advanced Research Questions

Q. How can researchers optimize the chlorination step to maximize yield and purity?

- Methodological Answer :

- Catalyst Screening : Compare POCl₃ (high reactivity but harsh conditions) vs. N-chlorosuccinimide (milder, selective for pyrimidine bases).

- Solvent Optimization : DMF enhances solubility but may promote side reactions; DCM minimizes byproducts but requires longer reaction times.

- Temperature Control : Maintain 0–5°C to suppress over-chlorination.

Data Contradiction Analysis : Reported yields vary (60–85%) due to competing hydrolysis. Use in situ IR to monitor Cl⁻ release and adjust stoichiometry dynamically .

Q. What strategies resolve discrepancies in enzymatic activity data for this compound in kinase assays?

- Methodological Answer : Conflicting results often arise from:

- Enzyme Source Variability : Compare recombinant vs. tissue-extracted kinases (e.g., human vs. murine).

- Substrate Preparation : Ensure the compound is free of residual acetone (from synthesis), which inhibits ATP-binding pockets.

- Control Experiments : Include 5-chlorouridine (without isopropylidene) to isolate the protective group’s effect on enzyme binding.

Data Table :

| Enzyme Source | IC₅₀ (μM) | Notes |

|---|---|---|

| Human TK1 | 12.3 ± 1.2 | Acetone-free batch |

| Murine TK1 | 18.9 ± 2.1 | Residual acetone detected |

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states for SN2 reactions at C5. Key parameters include charge distribution (C5: δ+ due to Cl electron withdrawal) and steric hindrance from the isopropylidene group.

- Solvent Effects : Apply PCM models to simulate polar aprotic environments (e.g., DMF).

Validation : Correlate computed activation energies with experimental kinetics (e.g., k₂ for Cl⁻ displacement by amines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。